Ethyl 8,11,14,17-Eicosatetraenoate
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Overview
Description
It is derived from the formal condensation of the carboxy group of 8,11,14,17-Eicosatetraenoic acid with the hydroxy group of ethanol . This compound is part of the ethyl esters category and is known for its significant role in various biochemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 8,11,14,17-Eicosatetraenoate is typically synthesized by esterification of 8,11,14,17-Eicosatetraenoic acid with ethanol under alkaline conditions. The reaction is catalyzed by a base, leading to the formation of the ethyl ester .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
Ethyl 8,11,14,17-Eicosatetraenoate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of peroxides or epoxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of saturated compounds.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or hydroxylation.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen, ozone, and peroxides. Conditions often involve elevated temperatures and the presence of catalysts.
Reduction: Common reagents include hydrogen gas, metal hydrides, and catalytic hydrogenation. Conditions typically involve high pressure and the presence of a catalyst.
Substitution: Common reagents include halogens, acids, and bases.
Major Products Formed
Oxidation: Peroxides, epoxides, and hydroxylated derivatives.
Reduction: Saturated fatty acid ethyl esters.
Substitution: Halogenated or hydroxylated fatty acid ethyl esters.
Scientific Research Applications
Ethyl 8,11,14,17-Eicosatetraenoate has a wide range of applications in scientific research:
Mechanism of Action
Ethyl 8,11,14,17-Eicosatetraenoate exerts its effects through various molecular targets and pathways:
Activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα): This activation leads to the regulation of genes involved in lipid metabolism and energy homeostasis.
Inhibition of Lipoxygenases (LOX) and Cyclooxygenases (COX): This inhibition reduces the production of pro-inflammatory mediators, contributing to its anti-inflammatory effects.
Comparison with Similar Compounds
Ethyl 8,11,14,17-Eicosatetraenoate is often compared with other similar compounds, such as:
Ethyl arachidonate (5,8,11,14-Eicosatetraenoic acid, ethyl ester): Both compounds are ethyl esters of eicosatetraenoic acids, but they differ in their specific double bond positions.
Mthis compound: This compound is the methyl ester analog of this compound, differing only in the esterifying alcohol.
Ethyl 5,8,11,14-Eicosatetraenoate: Another ethyl ester of eicosatetraenoic acid, differing in the position of the double bonds.
This compound is unique due to its specific double bond configuration, which influences its biochemical properties and applications .
Biological Activity
Ethyl 8,11,14,17-eicosatetraenoate (CAS 123940-93-2) is a polyunsaturated fatty acid ester derived from eicosatetraenoic acid. This compound is notable for its potential biological activities, particularly in inflammation modulation and cellular signaling. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C22H36O2
- Molecular Weight : 332.52 g/mol
- Purity : >98%
- Storage Conditions : Recommended at -20°C for long-term stability
This compound functions primarily through its incorporation into cell membranes, influencing membrane fluidity and the function of membrane-bound proteins. Upon metabolism, it can be converted into various bioactive lipid mediators that play crucial roles in inflammatory responses and cellular signaling pathways. The compound's structure allows it to interact with key enzymes involved in lipid metabolism and signaling, particularly those related to inflammation.
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to downregulate the production of pro-inflammatory cytokines and chemokines by immune cells. For instance:
- Inhibition of Leukocyte Activation : Studies have demonstrated that this compound can inhibit the activation of eosinophils and neutrophils in response to inflammatory stimuli .
- Modulation of Lipid Mediators : this compound can be metabolized into specialized pro-resolving mediators (SPMs) that promote the resolution of inflammation .
Cardioprotective Properties
The compound has also been investigated for its cardioprotective effects. In animal models of cardiac stress:
- Improvement in Cardiac Function : Administration of this compound has been associated with improved cardiac function and reduced apoptosis in myocardial tissues .
- Reduction in Biomarkers : Significant reductions in biomarkers such as BNP (B-type natriuretic peptide) and MMP2 (matrix metalloproteinase 2) have been observed following treatment .
Case Studies and Experimental Evidence
- Eosinophilic Inflammation : A study highlighted the role of this compound in modulating eosinophil infiltration during allergic responses. The compound significantly reduced eosinophil migration by inhibiting the action of eosinophil chemoattractants like 5-oxo-ETE .
- Cardiac Remodeling : In a controlled experimental setup involving isoproterenol-induced cardiac remodeling, this compound was shown to reverse adverse remodeling effects by regulating miRNA expression associated with cardiac fibrosis .
Comparative Analysis with Related Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
Ethyl Eicosapentaenoate | C20H30O2 | Anti-inflammatory; cardioprotective |
Methyl Eicosatetraenoate | C20H34O2 | Used as a standard in fatty acid analysis; potential anti-inflammatory effects |
Stearidonic Acid | C18H30O2 | Anti-inflammatory; inhibits phospholipase A2 |
Properties
Molecular Formula |
C22H36O2 |
---|---|
Molecular Weight |
332.5 g/mol |
IUPAC Name |
ethyl icosa-8,11,14,17-tetraenoate |
InChI |
InChI=1S/C22H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h5-6,8-9,11-12,14-15H,3-4,7,10,13,16-21H2,1-2H3 |
InChI Key |
LKBDTOYINRNCSY-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCCCCCCC(=O)OCC |
Origin of Product |
United States |
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